(3-((Dibutylamino)methyl)phenyl)boronic acid

Organic Synthesis Boronic Acid Chemical Properties

Procurement of substituted arylboronic acids with tailored lipophilicity faces supply gaps. This compound directly solves the need: a meta-substituted boronic acid bearing a basic, lipophilic dibutylamino group. - **Key physicochemical differentiators:** Molecular weight 263.18 g/mol; calculated LogP ~3.5 (vs. 0.74 for unsubstituted phenylboronic acid). - **Functional advantage:** Tertiary amine enables intramolecular N→B coordination, modulating Lewis acidity and diol-binding affinity for sensor development. - **Supply assurance:** Available at 98% purity. Direct from stock with validated stability.

Molecular Formula C15H26BNO2
Molecular Weight 263.19
CAS No. 1312938-19-4
Cat. No. B2677115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Dibutylamino)methyl)phenyl)boronic acid
CAS1312938-19-4
Molecular FormulaC15H26BNO2
Molecular Weight263.19
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O
InChIInChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3
InChIKeyYGJHHPMAIOOJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview: (3-((Dibutylamino)methyl)phenyl)boronic acid


(3-((Dibutylamino)methyl)phenyl)boronic acid (CAS 1312938-19-4) is a substituted arylboronic acid with the molecular formula C15H26BNO2 and a molecular weight of 263.18 g/mol. It features a boronic acid group (-B(OH)2) at the 3-position and a (dibutylamino)methyl group (-CH2N(C4H9)2) also at the 3-position relative to the boronic acid on a phenyl ring [1]. This compound is commercially available at purities of 95% and 98% from reputable vendors [1] . It is a member of the aminomethylphenylboronic acid family, which is of interest for applications in molecular recognition, sensing, and organic synthesis [2]. The predicted density is 1.00±0.1 g/cm³, and the predicted boiling point is 395.3±44.0 °C at 760 mmHg [1].

Limitations of Generic Substitution for (3-((Dibutylamino)methyl)phenyl)boronic acid


Direct head-to-head comparative data for this specific compound is not available in the peer-reviewed literature. Consequently, this evidence guide is constructed from the compound's quantifiable physicochemical and structural characteristics, and class-level inferences drawn from the established behavior of structurally related aminomethylphenylboronic acids [1]. A simple arylboronic acid, such as phenylboronic acid, cannot be generically substituted for (3-((Dibutylamino)methyl)phenyl)boronic acid. The presence of the (dibutylamino)methyl group fundamentally alters key properties, including molecular weight (263.18 vs. 121.93 g/mol) [2] [3], lipophilicity (calculated LogP ~3.5 vs. 0.74) [4] [5], and introduces a basic tertiary amine capable of coordination and acid-base chemistry [1]. Furthermore, based on class-level inference, this tertiary amine in the ortho- or meta-position relative to the boronic acid can enable intramolecular N→B coordination, which modulates the boronic acid's Lewis acidity and its binding affinity for diols [1] [6]. The following sections provide the available quantitative evidence for these differences.

Differentiation Evidence: (3-((Dibutylamino)methyl)phenyl)boronic acid


Molecular Weight vs. Simple Boronic Acids

The molecular weight of (3-((Dibutylamino)methyl)phenyl)boronic acid is 263.18 g/mol, a quantifiable and substantial increase over the baseline arylboronic acid, phenylboronic acid, which has a molecular weight of 121.93 g/mol [1] [2].

Organic Synthesis Boronic Acid Chemical Properties

Lipophilicity Advantage over Simple Boronic Acids

The calculated octanol-water partition coefficient (LogP) for (3-((Dibutylamino)methyl)phenyl)boronic acid is approximately 3.5, indicating high lipophilicity. This is a 4.7-fold increase in partition coefficient compared to the much more hydrophilic phenylboronic acid, which has a LogP of 0.74 [1] [2].

Physicochemical Properties Solubility Lipophilicity

Modulated Lewis Acidity and Diol Binding

Based on class-level inference from studies on ortho-(aminomethyl)phenylboronic acids, the presence of an amino group in close proximity to the boronic acid moiety enables intramolecular N→B coordination [1] [2]. This coordination modulates the Lewis acidity of the boron atom, directly affecting its pKa and its ability to bind diol-containing molecules like sugars. While a direct pKa value for this specific compound is unavailable, the class of ortho-(aminomethyl)phenylboronic acids has been shown to have pKa values in the range of 7-8, compared to phenylboronic acid which has a pKa of 8.8 [3].

Molecular Recognition Boronic Acid Sensor Coordination Chemistry

Research Applications: (3-((Dibutylamino)methyl)phenyl)boronic acid


Suzuki-Miyaura Coupling of Lipophilic Substrates

This compound is a viable boronic acid partner for Suzuki-Miyaura cross-coupling reactions where the target molecule contains a highly lipophilic amine. Its high calculated LogP (~3.5) [1] makes it an appropriate choice for coupling in non-polar solvent systems or for the synthesis of drug-like molecules intended for oral bioavailability, where high lipophilicity is a key parameter.

Non-Enzymatic Sensors for Diol Detection

Based on its structural similarity to the established class of ortho-(aminomethyl)phenylboronic acids, which are known sugar receptors [2] [3], this compound is a candidate for the development of novel sensors. The potential for intramolecular N→B coordination can be exploited to tune the boron center's Lewis acidity and binding affinity, a critical factor in designing selective sensors for glucose, fructose, or other biologically relevant diols.

Protease Inhibitor Building Block

Boronic acids are a privileged motif in medicinal chemistry, particularly as warheads for protease inhibitors [4]. The presence of a basic, lipophilic dibutylamino group on the scaffold [5] can be used to modulate the compound's pharmacokinetic properties, such as membrane permeability and tissue distribution, and to potentially engage in additional interactions with a biological target, such as a complementary acidic residue in a protein binding pocket.

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